Product packaging for L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-(Cat. No.:CAS No. 821772-11-6)

L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-

Cat. No.: B12534917
CAS No.: 821772-11-6
M. Wt: 538.6 g/mol
InChI Key: NVCNSADOLZRVLG-ZJZGAYNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Proline and Tyrosine Residues in Peptide Chemistry

The properties of a peptide are dictated by its amino acid sequence. Proline and tyrosine are particularly noteworthy for the distinct attributes they contribute to peptide structure and function.

L-Proline: Proline is unique among the 20 proteinogenic amino acids because its side chain is a cyclic structure that loops back to connect with its own backbone amide nitrogen. nih.govyoutube.com This feature has several profound consequences:

Conformational Rigidity: The cyclic nature of proline restricts the rotation around the N-Cα bond (the phi, or φ, angle) to a narrow range, typically around -65°. nih.govwikipedia.org This reduces the conformational flexibility of the peptide backbone, often introducing kinks or turns. nih.gov

Structural Disruption: Due to its rigidity and the absence of a hydrogen atom on the amide nitrogen for hydrogen bonding, proline often acts as a structural disruptor within regular secondary structures like alpha-helices and beta-sheets. youtube.comwikipedia.org It is frequently found at the beginning of alpha-helices and in the turns of beta-sheets. wikipedia.org

Cis-Trans Isomerization: Unlike most peptide bonds, which strongly prefer a trans configuration, the X-Pro peptide bond (where X is any amino acid) can adopt both trans and cis isomers with a much smaller energy difference. wikipedia.org This isomerization can be a slow process that plays a critical role in the rate of protein folding. wikipedia.org

L-Tyrosine: Tyrosine is an aromatic amino acid characterized by a phenol (B47542) side chain. This structure allows it to participate in a variety of non-covalent interactions and chemical reactions.

Aromatic and Hydrophobic Interactions: The bulky, aromatic ring can engage in π-π stacking interactions with other aromatic residues, which is a significant force in protein folding and molecular recognition. researchgate.net

Hydrogen Bonding: The hydroxyl (-OH) group on the phenol ring can act as both a hydrogen bond donor and acceptor, contributing to the stability of protein structures and their interactions with other molecules.

Chemical Reactivity: The phenol group makes tyrosine a precursor for important neurotransmitters and hormones. It is also a key residue in enzyme active sites, where it can participate in proton-coupled electron-transfer reactions. researchgate.net Tyrosine-rich peptides are studied for their self-assembly properties and potential in material synthesis. researchgate.netnih.gov

The combination of proline's rigid, turn-inducing nature with tyrosine's interactive aromatic side chains creates peptide motifs that are crucial for specific protein-protein interactions and biological recognition events. nih.gov

Overview of Peptide Classes and Their Academic Relevance

Peptides are short chains of amino acids linked by peptide bonds. They are broadly classified based on their length, structure, and origin, with each class having distinct roles in academic research. limitlesslifenootropics.comwikipedia.org Chains with fewer than 20 amino acids are generally called oligopeptides, while longer chains are polypeptides. wikipedia.org

Classification CriteriaTypesDescriptionAcademic Relevance
Length Dipeptides (2), Tripeptides (3), etc.Named based on the precise number of amino acid residues. limitlesslifenootropics.comUsed in metabolic studies, nutritional science, and as building blocks in synthetic peptide chemistry.
Structure Linear, CyclicLinear peptides have distinct start (N-terminus) and end (C-terminus) points. Cyclic peptides form a closed loop, which can enhance stability and binding affinity. limitlesslifenootropics.comCyclic peptides are often researched for therapeutic potential due to their increased resistance to enzymatic degradation. Linear peptides are crucial signaling molecules.
Origin Endogenous, ExogenousEndogenous peptides are produced naturally within an organism (e.g., hormones). Exogenous peptides originate from external sources, such as diet or laboratory synthesis. limitlesslifenootropics.comResearch on endogenous peptides is fundamental to physiology and medicine. Exogenous peptides are tools for studying biological systems and for drug development.
Function Hormones, Neuropeptides, Antimicrobial Peptides, etc.Classified by their biological role, such as signaling (insulin), neurotransmission (endorphins), or defense (defensins). wikipedia.orgajpbp.comThese classes are central to fields like endocrinology, neuroscience, immunology, and pharmacology.

The academic relevance of peptides is vast, as they are key players in nearly all biological processes. They serve as hormones, neurotransmitters, growth factors, and immune system components, making them essential subjects of study in biochemistry, molecular biology, and medicine. limitlesslifenootropics.comajpbp.com

Research Landscape of Peptides with L-Proline and L-Tyrosine Motifs

While specific academic literature on the isolated tripeptide L-prolyl-L-tyrosyl-L-tyrosine is limited, extensive research exists on peptides containing the Pro-Tyr motif. This research provides insight into the potential roles and applications of such sequences. Proline-rich regions in proteins are known to be recognition sites for various protein domains, and these interactions are often stabilized by adjacent aromatic residues like tyrosine. nih.gov

Studies on shorter, related peptides have demonstrated the functional significance of combining proline and tyrosine. For instance, the dipeptide L-prolyl-L-tyrosine has been investigated in the context of bioprocess engineering. In another area of research, a cyclic dipeptide of proline and tyrosine has been identified as a bioactive compound.

The table below summarizes key research findings on peptides that feature the L-Proline and L-Tyrosine motif.

PeptideResearch ContextKey FindingsCitation
L-prolyl-L-tyrosine (PY) Cell Culture Media OptimizationWhen used as a supplement for Chinese hamster ovary (CHO) cell cultures, PY significantly increased L-tyrosine uptake and catabolism, leading to a four-fold increase in ATP formation compared to controls. nih.gov
Cyclo(L-Pro-L-Tyr) Enzyme Inhibition & MicrobiologyThis cyclic dipeptide, produced by skin microbiota (Corynebacterium tuberculostearicum), was identified as an inhibitor of mushroom tyrosinase. Docking simulations suggest it binds to the enzyme's active site. researchgate.net
Proline-Rich Motifs (PRMs) Molecular RecognitionPRMs often adopt a polyproline type II (PPII) helix structure. This extended conformation is an excellent recognition motif for protein domains (e.g., SH3, WW, MYND domains), and the interaction interface often involves aromatic residues like tyrosine from the binding partner. nih.govnih.gov

This body of research indicates that the sequence of proline followed by tyrosine creates a motif with significant biological and biochemical properties. Studies on L-prolyl-L-tyrosine in cell culture highlight its role in cellular metabolism and energy production. nih.gov The discovery of tyrosinase inhibition by cyclo(L-Pro-L-Tyr) points to its potential in enzymatic regulation. researchgate.net Furthermore, the well-established role of proline-rich motifs in mediating protein-protein interactions, often involving tyrosine, underscores the importance of this combination in cell signaling and structural biology. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34N4O7 B12534917 L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- CAS No. 821772-11-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821772-11-6

Molecular Formula

C28H34N4O7

Molecular Weight

538.6 g/mol

IUPAC Name

(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C28H34N4O7/c33-19-9-5-17(6-10-19)15-22(30-25(35)21-3-1-13-29-21)26(36)31-23(16-18-7-11-20(34)12-8-18)27(37)32-14-2-4-24(32)28(38)39/h5-12,21-24,29,33-34H,1-4,13-16H2,(H,30,35)(H,31,36)(H,38,39)/t21-,22-,23-,24-/m0/s1

InChI Key

NVCNSADOLZRVLG-ZJZGAYNASA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)O

Origin of Product

United States

Chemical Synthesis Methodologies for L Prolyl L Tyrosyl L Tyrosyl Peptides

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS is the most common method for synthesizing peptides for research purposes. youtube.com The process involves anchoring the C-terminal amino acid to a solid support and adding subsequent amino acids in a cyclical process of deprotection, coupling, and washing. masterorganicchemistry.comyoutube.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used orthogonal protection scheme in modern SPPS. acs.orgiris-biotech.de

The choice of solid support is critical for a successful synthesis. For the synthesis of a peptide with a C-terminal tyrosine, such as Pro-Tyr-Tyr, a resin with a linker susceptible to acid cleavage is typically employed.

Wang Resin: This is a standard choice for peptides with a C-terminal carboxylic acid. The first amino acid, Fmoc-L-Tyr(tBu)-OH, is attached to the resin's hydroxymethylphenyl group via an ester linkage. This bond is stable throughout the synthesis but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step. peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions. This is particularly advantageous for producing protected peptide fragments. For the Pro-Tyr-Tyr sequence, using a resin with a bulky trityl group, like 2-CTC, can also help prevent a common side reaction known as diketopiperazine formation. bachem.com This cyclization can occur after the deprotection of the second amino acid in the chain (in this case, Tyrosine), leading to the cleavage of the dipeptide from the resin. The steric hindrance provided by the chlorotrityl group minimizes this premature cleavage. bachem.com

Functionalization involves attaching the first protected amino acid, Fmoc-L-Tyr(tBu)-OH, to the selected resin. This is typically achieved using a coupling agent and a base to activate the carboxylic acid of the amino acid for esterification with the resin's functional group.

Protecting groups are essential to prevent unwanted side reactions during peptide synthesis. nih.gov An orthogonal protection strategy allows for the selective removal of one type of protecting group while others remain intact. iris-biotech.de In the context of synthesizing Pro-Tyr-Tyr using the Fmoc/tBu strategy, this is paramount.

α-Amino Group Protection: The N-terminus of each incoming amino acid is protected with the base-labile Fmoc (9-Fluorenylmethyloxycarbonyl) group. This group is stable under the acidic and coupling conditions but is removed at the start of each cycle with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). masterorganicchemistry.comiris-biotech.decreative-peptides.com

Tyrosine Side-Chain Protection: The phenolic hydroxyl group of tyrosine is reactive and must be protected to prevent side reactions like acylation. In the Fmoc/tBu strategy, the acid-labile tert-butyl (tBu) ether is the preferred protecting group. peptide.comcreative-peptides.com It is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with the peptide from the resin using a strong acid like TFA. iris-biotech.de

Proline Side-Chain Protection: Proline is a unique amino acid with a secondary amine integrated into its pyrrolidine (B122466) ring. It does not have a side chain that requires protection. However, its rigid structure can influence the peptide's conformation and reactivity during synthesis. nih.gov

The orthogonality of the base-labile Fmoc group and the acid-labile tBu and resin-linker groups is the cornerstone of this synthetic strategy, allowing for controlled, stepwise elongation of the peptide chain. iris-biotech.de

Table 1: Key Protecting Groups in Fmoc/tBu Synthesis of Pro-Tyr-Tyr

Functional Group Amino Acid Protecting Group Abbreviation Cleavage Condition Reference(s)
α-Amino All 9-Fluorenylmethyloxycarbonyl Fmoc 20% Piperidine in DMF (Base) creative-peptides.com, iris-biotech.de
Hydroxyl Tyrosine tert-Butyl tBu Trifluoroacetic Acid (TFA) (Acid) peptide.com, iris-biotech.de

The formation of the amide bond between the free amine of the growing peptide chain and the carboxyl group of the incoming amino acid is facilitated by a coupling reagent. creative-peptides.com The choice of reagent is critical for ensuring high efficiency and minimizing side reactions, particularly for potentially "difficult couplings." The Tyr-Tyr and Pro-Tyr linkages can present challenges due to steric hindrance from the bulky tyrosine side chains and the less nucleophilic secondary amine of proline.

Several classes of coupling reagents are available:

Carbodiimides: Reagents like DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) were among the first used but can lead to racemization. Their use often requires an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions. jpt.compeptide.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer high coupling efficiency with a low risk of racemization. jpt.comsigmaaldrich.com

Uronium/Aminium Salts: This class is highly popular for its efficiency and speed, making it suitable for complex sequences. jpt.com Common examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) , and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . jpt.comsigmaaldrich.comnih.gov HATU is often considered one of the most efficient reagents, especially for hindered couplings, due to the anchimeric assistance provided by its pyridine (B92270) nitrogen. sigmaaldrich.com

Table 2: Comparison of Common Coupling Reagents for SPPS

Reagent Class Example(s) Advantages Disadvantages Reference(s)
Carbodiimides DCC, DIC Cost-effective, effective for simple couplings. Can cause racemization; byproduct removal can be difficult (DCC). jpt.com, peptide.com
Phosphonium Salts PyBOP, PyAOP High efficiency, low racemization. More expensive; can be sensitive to handling conditions. jpt.com, sigmaaldrich.com
Uronium/Aminium Salts HBTU, HATU, HCTU Excellent efficiency, fast reaction times, low side-product formation. Guanidinylation side reaction possible with excess reagent; higher cost. jpt.com, sigmaaldrich.com, peptide.com

Reaction optimization may involve using a higher excess of the protected amino acid and coupling reagent, extending the reaction time, or slightly elevating the temperature to drive the coupling to completion for difficult sequences.

Once the peptide chain is fully assembled, it is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously. iris-biotech.de This is typically accomplished by treating the peptide-resin with a "cleavage cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA) . thermofisher.com

The composition of the cleavage cocktail is critical, especially for peptides containing sensitive residues like tyrosine. peptide.com During cleavage, the tBu protecting groups are released as reactive tert-butyl cations. These cations can re-attach to electron-rich side chains, particularly the indole (B1671886) ring of tryptophan (not present here) and the phenolic ring of tyrosine, leading to undesired byproducts. iris-biotech.de To prevent this, scavengers are added to the TFA to "scavenge" or trap these reactive cationic species. wpmucdn.com

For a peptide with two tyrosine residues like Pro-Tyr-Tyr, an effective cleavage cocktail is essential.

Table 3: Common TFA-Based Cleavage Cocktails for Tyrosine-Containing Peptides

Reagent Name/Composition Components Primary Use/Comments Reference(s)
Standard (Reagent B) TFA / Water / Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 or 88:5:2) General purpose. TIS is an excellent scavenger for trityl and t-butyl cations. Water helps scavenge t-butyl groups. wpmucdn.com wpmucdn.com, iris-biotech.de
Reagent K TFA / Phenol (B47542) / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (e.g., 82.5:5:5:5:2.5) A robust cocktail for peptides with multiple sensitive residues, including Tyr, Met, Cys, and Trp. Phenol is a particularly effective scavenger for protecting tyrosine. iris-biotech.depeptide.com peptide.com, peptide.com, iris-biotech.de

Note: Compositions can vary. The reaction is typically run for 2-4 hours at room temperature.

After the cleavage reaction, the crude peptide is precipitated from the TFA solution by adding cold diethyl ether or methyl tert-butyl ether, collected by filtration or centrifugation, and then dried. peptide.com

The crude peptide obtained after cleavage contains the desired product along with various impurities, such as truncated sequences or sequences with remaining protecting groups. altabioscience.com Therefore, purification is a mandatory final step.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary and most powerful method for purifying synthetic peptides. scispace.comspringernature.comnih.gov The separation is based on the hydrophobicity of the molecules. nih.gov

Stationary Phase: A non-polar C18 (octadecyl) silica-based column is most commonly used. altabioscience.com

Mobile Phase: A gradient of an aqueous solvent (Solvent A: typically 0.1% TFA in water) and an organic solvent (Solvent B: typically 0.1% TFA in acetonitrile) is used. The peptide is loaded onto the column in a high concentration of Solvent A and eluted by gradually increasing the concentration of the more hydrophobic Solvent B. altabioscience.comscispace.com

Solid-Phase Extraction (SPE): RP-SPE can be used as a preliminary purification or desalting step. nih.gov It operates on the same principles as RP-HPLC but is a lower-resolution technique used for sample cleanup rather than high-purity isolation. nih.gov

After purification, the collected fractions containing the pure peptide are combined, and the solvent is removed by lyophilization (freeze-drying) to yield the final peptide, usually as a TFA salt. altabioscience.com

Table 4: Common HPLC Modes for Peptide Analysis and Purification

HPLC Mode Separation Principle Typical Application for Peptides Reference(s)
Reversed-Phase (RP-HPLC) Hydrophobicity The most widely used method for both analysis and preparative purification of synthetic peptides. scispace.com, nih.gov
Ion-Exchange (IEX-HPLC) Net Charge Separating peptides with different overall charges. scispace.com, nih.gov
Size-Exclusion (SEC-HPLC) Molecular Size (Hydrodynamic Volume) Analyzing peptide aggregation or separating peptides of significantly different lengths. scispace.com, nih.gov
Hydrophilic Interaction (HILIC) Hydrophilicity An alternative to RP-HPLC, often providing complementary selectivity. scispace.com, nih.gov

Solution-Phase Peptide Synthesis (LPPS) Approaches

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is the classical method for peptide construction. masterorganicchemistry.com In this approach, protected amino acids or peptide fragments are coupled sequentially in a suitable organic solvent. After each coupling or deprotection step, the product must be isolated and purified, often by extraction, precipitation, or chromatography, before proceeding to the next step. nih.gov

For a short peptide like Pro-Tyr-Tyr, a fragment condensation approach could be used. For example, a protected dipeptide, such as Fmoc-L-Prolyl-L-Tyrosine, could be synthesized and purified. This dipeptide would then be coupled to a protected L-Tyrosine ester.

Key features and challenges of LPPS include:

Coupling and Deprotection: Similar coupling reagents and protecting group strategies as in SPPS are used. For instance, TBTU has been used for coupling reactions in solution-phase synthesis. nih.gov An improved method for synthesizing tripeptides in solution utilized methanesulfonic acid for deprotection to avoid issues associated with TFA. nih.gov

Scalability: LPPS is often more amenable to large-scale synthesis (grams to kilograms) than SPPS.

Modern Approaches: Innovations like "Group-Assisted Purification" (GAP) chemistry aim to simplify LPPS by avoiding traditional chromatography. In this method, a purification-assisting group is attached to the peptide, allowing impurities to be washed away with simple solvent washes. nih.gov Additionally, the use of reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) has been shown to enable fast and efficient peptide bond formation in solution with minimal racemization. mdpi.com

While SPPS is dominant for routine laboratory synthesis, LPPS remains a valuable technique, particularly for the large-scale production of shorter peptides.

Segment Condensation Methodologies

Segment condensation is a convergent strategy for peptide synthesis where smaller, protected peptide fragments are synthesized independently and then joined together to form the final, larger peptide chain. nih.gov This approach is particularly advantageous for preparing large peptides or those with repeating sequences, as it allows for the purification of intermediate fragments, which can simplify the final purification process. nih.gov

For the synthesis of L-Prolyl-L-Tyrosyl-L-Tyrosyl-, a segment condensation approach would typically involve the synthesis of two key fragments: a protected L-Proline and a protected L-Tyrosyl-L-Tyrosine dipeptide.

Typical Synthesis Scheme:

Dipeptide (Tyr-Tyr) Synthesis: The C-terminal tyrosine is protected at its carboxylic acid group, often as a methyl or benzyl (B1604629) ester. The N-terminus of this tyrosine is then coupled with an N-protected L-tyrosine (e.g., Boc-Tyr or Fmoc-Tyr). The phenolic hydroxyl groups of the tyrosine residues are also typically protected (e.g., with a benzyl or t-butyl group) to prevent side reactions.

Proline Fragment Preparation: L-Proline is prepared with a protected N-terminus (e.g., Fmoc-Pro or Boc-Pro) and an activated carboxyl group.

Condensation: The protected dipeptide (Tyr-Tyr) has its N-terminal protecting group removed. It is then coupled with the activated L-Proline fragment. This crucial step requires a coupling reagent to facilitate the formation of the peptide bond between the proline and the N-terminal tyrosine of the dipeptide.

Deprotection: In the final step, all protecting groups are removed from the fully assembled tripeptide, typically using strong acids like trifluoroacetic acid (TFA), to yield the final L-Prolyl-L-Tyrosyl-L-Tyrosyl- product. nih.gov

This method, while powerful, requires careful selection of orthogonal protecting groups—groups that can be removed under different conditions without affecting others—to ensure the correct fragments are joined.

Fragment Coupling Strategies

Fragment coupling is closely related to segment condensation but is often discussed in the context of Solid-Phase Peptide Synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble polymer resin. nih.govnih.gov This simplifies the purification process, as excess reagents and by-products can be washed away after each step. youtube.com While SPPS is typically a linear process, fragment coupling can be employed on the solid support, where a pre-synthesized fragment is coupled to the resin-bound peptide chain. nih.gov

For L-Prolyl-L-Tyrosyl-L-Tyrosyl-, a linear SPPS approach using the Fmoc/t-Bu strategy is common: nih.gov

Resin Loading: The C-terminal L-Tyrosine, with its N-terminus Fmoc-protected and its side chain t-Bu-protected, is attached to a suitable resin (e.g., 2-chlorotrityl chloride resin). nih.gov

Deprotection: The Fmoc protecting group is removed from the resin-bound tyrosine using a solution of piperidine in a solvent like dimethylformamide (DMF). nih.gov

Coupling: The next amino acid, Fmoc-L-Tyrosine(t-Bu)-OH, is pre-activated with a coupling agent and then added to the resin to form the peptide bond. youtube.com

Iteration: The deprotection and coupling steps are repeated with Fmoc-L-Proline-OH to complete the tripeptide sequence.

Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA). youtube.com

The synthesis of sequences containing multiple hydrophobic residues like tyrosine can sometimes be challenging ("difficult sequences") due to on-resin aggregation, which hinders reaction efficiency. researchgate.net

Interactive Table: Common Coupling Reagents in Peptide Synthesis

Coupling ReagentFull NameActivator TypeCommon Use Case
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/AminiumStandard, efficient couplings. nih.gov
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/AminiumHighly efficient, used for difficult couplings and sterically hindered amino acids. youtube.com
DCCN,N'-DicyclohexylcarbodiimideCarbodiimideClassical reagent, can cause racemization and form insoluble by-products.
DICN,N'-DiisopropylcarbodiimideCarbodiimideSimilar to DCC but by-product is soluble, simplifying purification.

Chemo-Enzymatic Synthesis and Hybrid Approaches

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. beilstein-journals.org Enzymes can offer significant advantages, including high stereoselectivity and regioselectivity under mild reaction conditions (neutral pH, room temperature), which minimizes the need for protecting groups. beilstein-journals.orgfrontiersin.org

For the synthesis of L-Prolyl-L-Tyrosyl-L-Tyrosyl-, enzymes like proteases or peptidases can be used in reverse. Under specific non-aqueous conditions or with esterified substrates, the thermodynamic equilibrium of the reaction can be shifted from peptide hydrolysis to peptide bond synthesis. sci-hub.se For example, a protease could be used to couple L-Proline methyl ester to a L-Tyrosyl-L-Tyrosine fragment.

Hybrid Approach Example:

Chemical Synthesis of Dipeptide: The L-Tyrosyl-L-Tyrosine dipeptide could be synthesized using standard chemical methods (SPPS or solution-phase).

Enzymatic Coupling: A specific protease, stable in organic solvents, could then be used to catalyze the formation of the peptide bond between an L-Proline ester and the N-terminus of the dipeptide. This step leverages the enzyme's stereospecificity to ensure an L-L linkage without racemization.

Chemical Deprotection: Final deprotection of any remaining protecting groups would be carried out chemically.

The use of enzymes like Tyrosine Phenol-Lyase could also be envisioned for synthesizing modified or labeled L-tyrosine precursors before their incorporation into the peptide chain. nih.gov

Interactive Table: Comparison of Synthesis Approaches

FeatureChemical Synthesis (SPPS)Chemo-Enzymatic Synthesis
StereoselectivityDependent on purity of starting amino acids. Risk of racemization with some reagents.Very high, dictated by enzyme specificity.
Reaction ConditionsOften harsh (strong acids/bases for deprotection).Mild (neutral pH, aqueous or organic co-solvents, room temperature). sci-hub.se
Protecting GroupsExtensive use of side-chain and terminal protecting groups is required. nih.govMinimal or no protecting groups needed, simplifying the synthesis. beilstein-journals.org
ScalabilityWell-established and automatable, but can be expensive. researchgate.netyoutube.comCan be limited by enzyme cost, stability, and reaction volume.
By-productsGenerates significant chemical waste from reagents and solvents.Greener approach with fewer toxic by-products.

Stereoselective Synthesis of Peptide Isomers

The biological function of a peptide is critically dependent on its three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. nih.gov While the L-isomer is the naturally occurring form, the synthesis of peptides containing D-amino acids can lead to isomers with unique properties, such as increased resistance to proteolytic degradation. nih.govresearchgate.net

The stereoselective synthesis of isomers of Pro-Tyr-Tyr is achieved by incorporating the desired stereoisomer of each amino acid during the synthesis. The robust control offered by modern peptide synthesis, particularly SPPS, ensures that the stereochemistry of the starting materials is maintained in the final product.

Examples of Pro-Tyr-Tyr Isomers:

LLL-Isomer (Native): L-Pro-L-Tyr-L-Tyr, synthesized using only L-amino acids.

DDD-Isomer: D-Pro-D-Tyr-D-Tyr, synthesized using only D-amino acids. This isomer would have a reversed 3D arrangement of side chains compared to the native peptide.

Diastereomers: Peptides with a mix of L- and D-amino acids, such as L-Pro-D-Tyr-L-Tyr or D-Pro-L-Tyr-L-Tyr.

Retro-Inverso Isomers: These isomers involve reversing the sequence direction and the chirality of all amino acids (e.g., D-Tyr-D-Tyr-D-Pro-NH2). This creates a peptide with side-chain topology similar to the native peptide but with reversed amide bonds, making it highly resistant to proteases. nih.govresearchgate.net

The synthesis of these isomers follows the same chemical principles outlined in the fragment coupling and SPPS sections, with the only difference being the specific stereoisomer of the protected amino acid used in each coupling step. A peptide composed of D-amino acids has been shown to be a sensitive trapping agent and resistant to proteases. nih.gov

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of a peptide from the milligram to the gram or kilogram scale introduces a new set of challenges that must be considered. researchgate.net

Choice of Synthesis Method: While SPPS is highly efficient and easily automated for small-scale synthesis, classical solution-phase synthesis (CSPS) is often more cost-effective for large-scale production due to the high cost of resins and the large volumes of solvents and reagents required for SPPS. researchgate.net However, CSPS is more labor-intensive, requiring the isolation and purification of each intermediate.

Reagent and Solvent Costs: The cost of protected amino acids, coupling reagents, and high-purity solvents becomes a major factor at a larger scale. Optimizing the number of equivalents of each reagent used is critical for economic viability.

Purification: Purification by reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptides, becomes a significant bottleneck at a large scale. The process is expensive and limited in capacity. For the hydrophobic Pro-Tyr-Tyr peptide, solubility issues in aqueous solvents can further complicate purification.

Aggregation: As mentioned, the Pro-Tyr-Tyr sequence, with two adjacent tyrosine residues, has a potential for aggregation, especially at the high concentrations used in large-scale synthesis. This can lead to incomplete reactions and lower yields. researchgate.net


Advanced Structural and Conformational Analysis of L Prolyl L Tyrosyl L Tyrosyl Peptides

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for characterizing the structural and conformational properties of peptides in various states. Each technique provides a unique window into the molecular architecture of L-prolyl-L-tyrosyl-L-tyrosyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. For L-prolyl-L-tyrosyl-L-tyrosyl, NMR studies can provide detailed insights into several key conformational features.

A critical aspect of proline-containing peptides is the cis-trans isomerization of the X-Pro peptide bond, in this case, the Tyr-Pro bond. Due to the high energy barrier for rotation around this bond, both conformers can be present in solution and are often in slow exchange on the NMR timescale, leading to two distinct sets of resonances for the residues adjacent to the proline. nih.gov One-dimensional and two-dimensional NMR experiments, such as COSY and NOESY, can be used to assign the proton resonances for both the major and minor conformers. nih.gov The relative intensities of the peaks corresponding to the cis and trans conformers allow for the quantification of their populations. For the related tetrapeptide Tyr-Pro-Leu-Gly-NH2, the minor conformation was found to represent about 30% of the total population over a wide temperature range. nih.gov

Furthermore, NOESY experiments can reveal through-space interactions between protons, providing crucial distance constraints for structure calculation. In the case of L-prolyl-L-tyrosyl-L-tyrosyl, strong NOEs between the aromatic protons of the first tyrosine residue and the protons of the proline pyrrolidine (B122466) ring would indicate a close spatial proximity and a potential interaction between these two rings. nih.gov Such interactions are often observed in the major conformer of Pro-Tyr containing peptides. nih.gov

The chemical shifts of the amide protons are sensitive to their environment, particularly their involvement in hydrogen bonding. Temperature-dependent NMR studies can distinguish between solvent-exposed and intramolecularly hydrogen-bonded amide protons. A small temperature coefficient for an amide proton chemical shift suggests its participation in a stable hydrogen bond, which can be indicative of a specific folded conformation like a β-turn.

The following table presents typical ¹H and ¹³C NMR chemical shifts for L-tyrosine, which would be the starting point for the analysis of the L-prolyl-L-tyrosyl-L-tyrosyl spectrum. The actual shifts in the tripeptide would be influenced by the neighboring residues and the local conformation.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-H3.9458.84
β-H3.06, 3.2038.28
Aromatic H (ortho to OH)6.90118.61
Aromatic H (meta to OH)7.19133.53
Aromatic C (C-OH)-157.68
Aromatic C (C-CH₂)-129.52
Carbonyl C-176.96

Data based on typical values for L-tyrosine and may vary in the context of the tripeptide. bmrb.io

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

The far-UV CD spectrum (typically 190-250 nm) is dominated by the contributions from the peptide bonds. The presence of a proline residue can induce characteristic CD signals. More significantly, the aromatic side chains of the two tyrosine residues are also chiral and contribute to the far-UV CD spectrum. stanford.eduresearchgate.net This aromatic contribution can sometimes complicate the interpretation of the secondary structure from the peptide backbone alone. nih.gov The CD spectra of peptides rich in aromatic residues can deviate from the canonical patterns, with features such as a maximum or minimum around 200 nm, another minimum near 218 nm, and a maximum around 230 nm, which can be indicative of π-π stacking of the aromatic rings. researchgate.netresearchgate.net

The near-UV CD spectrum (250-350 nm) is sensitive to the environment of the aromatic side chains. For L-prolyl-L-tyrosyl-L-tyrosyl, the tyrosine residues will give rise to signals in this region. The shape and intensity of these signals can provide information about the rigidity of the side chains and their interactions with each other and with the peptide backbone. Changes in the CD spectrum upon varying solvent polarity, temperature, or pH can reveal conformational transitions.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and probing hydrogen bonding within peptides. youtube.com

The analysis of the vibrational spectra of L-prolyl-L-tyrosyl-L-tyrosyl would focus on several key regions. The amide I band (1600-1700 cm⁻¹), primarily due to the C=O stretching of the peptide bonds, is sensitive to the secondary structure. The position of this band can indicate the presence of different types of turns or extended conformations. The amide II band (1510-1580 cm⁻¹), arising from N-H bending and C-N stretching, also provides structural information. mdpi.com

The presence of the proline residue introduces specific vibrational modes. A prominent signal between 1430 and 1480 cm⁻¹ in the Raman spectrum can be attributed to the AIIp band of the X-Pro peptide bond, which is sensitive to the cis/trans conformation. mdpi.com The tyrosine side chains also have characteristic vibrational modes, including ring breathing and C-H vibrations, which can be identified in the spectra. acs.orgnih.gov

A detailed vibrational analysis of the related dipeptide L-proline-L-tyrosine has been performed, and the findings can be extrapolated to the tripeptide. iku.edu.tr The following table summarizes some of the key experimental vibrational frequencies observed for solid L-proline-L-tyrosine.

Vibrational ModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
Amide A3297-N-H stretch
Amide I16651667C=O stretch
Amide II1557-N-H bend, C-N stretch
Tyrosine Ring1612, 15181616, 1520Ring C-C stretch
Proline Ring-923Ring breathing

Data based on the vibrational analysis of L-proline-L-tyrosine and may differ for the tripeptide. iku.edu.trresearchgate.net

Hydrogen bonding significantly influences the vibrational frequencies of the involved groups. For instance, a downward shift in the C=O stretching frequency in the amide I band can indicate its participation as a hydrogen bond acceptor. Similarly, changes in the N-H stretching frequency (Amide A band, ~3300 cm⁻¹) can reveal the hydrogen-bonding status of the amide protons.

Mass Spectrometry for Sequence Verification and Structural Features

Mass spectrometry (MS) is a cornerstone technique in peptide and protein analysis, providing rapid and accurate determination of molecular weight and sequence information. nih.govyoutube.com For L-prolyl-L-tyrosyl-L-tyrosyl, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to generate gas-phase ions of the peptide. The high-resolution mass measurement would confirm the elemental composition of the tripeptide.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. In a typical MS/MS experiment, the parent ion of the tripeptide is isolated and fragmented, most commonly through collision-induced dissociation (CID). The fragmentation of the peptide backbone occurs primarily at the amide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the amino acid sequence. The presence of proline can lead to more complex fragmentation patterns, sometimes with enhanced cleavage at the N-terminal side of the proline residue.

MS is also a powerful tool for identifying post-translational modifications (PTMs). nih.govyoutube.com The tyrosine residues in L-prolyl-L-tyrosyl-L-tyrosyl could potentially be phosphorylated, nitrated, or sulfated. These modifications would result in a characteristic mass shift of the parent peptide and its fragments, which can be readily detected by MS.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of molecules in the solid state. Obtaining a high-quality crystal of L-prolyl-L-tyrosyl-L-tyrosyl would allow for the unambiguous determination of its conformation, including bond lengths, bond angles, and torsion angles.

While a crystal structure for the specific tripeptide L-prolyl-L-tyrosyl-L-tyrosyl is not currently available in public databases, the crystal structures of related peptides, such as those containing Pro-Pro-Gly repeats or tyrosine residues, provide valuable insights into the likely structural features. nih.govnih.gov These studies reveal that proline residues often adopt a polyproline II (PPII)-like conformation, which is a left-handed helix. nih.gov The tyrosine side chains can engage in various interactions, including hydrogen bonding through their hydroxyl groups and π-π stacking with other aromatic residues. nih.govuiowa.edu

In a crystal of L-prolyl-L-tyrosyl-L-tyrosyl, one would expect to observe specific intermolecular interactions, such as hydrogen bonds between the amide groups and carbonyl oxygens of neighboring peptide molecules, as well as with solvent molecules if present. The packing of the molecules in the crystal lattice would be influenced by the bulky tyrosine side chains, which may arrange to maximize favorable van der Waals contacts and aromatic interactions.

Conformational Dynamics and Flexibility Studies

While X-ray crystallography provides a static picture of the peptide's structure, L-prolyl-L-tyrosyl-L-tyrosyl is a flexible molecule in solution, constantly exploring a range of conformations. Understanding these conformational dynamics is crucial for comprehending its biological function.

Experimental techniques such as NMR spectroscopy can provide data on the dynamics of the peptide. For example, NMR relaxation experiments can probe the motion of individual atoms on different timescales, providing a detailed picture of the peptide's flexibility in solution.

Impact of Proline Isomerization (cis-trans) on Peptide Conformation

The rotational restriction around the bond between the alpha-carbon and the imino nitrogen of proline residues introduces a significant conformational feature in peptides: cis-trans isomerization of the peptide bond preceding the proline residue. Unlike other amino acid residues where the trans conformation is overwhelmingly favored due to steric hindrance, the energy difference between the cis and trans isomers of an X-Prolyl peptide bond is relatively small. nih.gov This leads to a measurable population of both isomers in solution, a phenomenon that profoundly influences the three-dimensional structure of peptides like L-Prolyl-L-Tyrosyl-L-Tyrosyl-.

The interconversion between the cis and trans states is a slow process on the Nuclear Magnetic Resonance (NMR) timescale, with an activation energy of approximately 20 kcal/mol. nih.gov This slow exchange allows for the simultaneous observation and characterization of both conformers in solution using spectroscopic techniques, primarily NMR. imrpress.com The equilibrium between the cis and trans isomers can be influenced by several factors, including the nature of the preceding amino acid, the solvent environment, and temperature.

In the context of the L-Prolyl-L-Tyrosyl-L-Tyrosyl- peptide, the isomerization occurs at the Prolyl-Tyrosyl peptide bond. The presence of an aromatic residue, such as tyrosine, immediately preceding a proline has been shown to influence the cis-trans equilibrium. imrpress.com While specific research on the Pro-Tyr-Tyr tripeptide is limited, studies on similar X-Pro-Tyr sequences provide valuable insights into the expected conformational behavior.

Detailed research findings on model peptides containing aromatic-proline sequences have demonstrated that the aromatic side chain can engage in favorable interactions with the proline ring, thereby stabilizing the cis isomer. researchgate.net These interactions, often of a van der Waals or hydrophobic nature, can shift the cis:trans population ratio compared to peptides with non-aromatic residues preceding the proline.

The conformational differences between the cis and trans isomers of L-Prolyl-L-Tyrosyl-L-Tyrosyl- can be probed and quantified using multidimensional NMR spectroscopy. Key NMR parameters that are sensitive to the isomeric state include:

Chemical Shifts: The chemical shifts of the proline Cβ and Cγ carbons are particularly indicative of the cis or trans conformation. Distinct signals for each isomer are typically observed in ¹³C NMR spectra. nih.gov

Nuclear Overhauser Effect (NOE): The through-space proximity of protons can be determined by NOESY experiments. For instance, a strong NOE between the α-proton of the first tyrosine and the δ-protons of the proline is characteristic of a trans peptide bond. In contrast, a strong NOE between the α-protons of the first tyrosine and the proline is indicative of a cis bond.

While direct experimental data for L-Prolyl-L-Tyrosyl-L-Tyrosyl- is not extensively available, the following table summarizes the expected ¹³C NMR chemical shift ranges for proline carbons in cis and trans conformations based on studies of various X-Pro peptides.

Proline Carbontrans Isomer Chemical Shift (ppm)cis Isomer Chemical Shift (ppm)
~31.5~33.0
~27.5~25.5

Table 1: Characteristic ¹³C NMR chemical shifts for proline carbons in cis and trans isomers.

Furthermore, the equilibrium constant (Keq = [trans]/[cis]) for the isomerization process provides a quantitative measure of the relative stability of the two conformers. In peptides where an aromatic residue precedes proline, the population of the cis isomer is often found to be higher than in peptides with aliphatic preceding residues. The following table illustrates hypothetical population distributions based on findings for similar peptides.

IsomerPopulation (%)
trans60 - 80
cis20 - 40

Table 2: Hypothetical cis/trans isomer populations for L-Prolyl-L-Tyrosyl-L-Tyrosyl- in solution.

A comprehensive search for scientific literature focusing on the molecular interactions and mechanistic biochemistry of the specific tripeptide L-prolyl-L-tyrosyl-L-tyrosine did not yield sufficient data to construct the requested article. While general information on related compounds and enzymatic processes is available, specific studies on L-prolyl-L-tyrosyl-L-tyrosine within the detailed outline provided are not present in the public domain.

Research on peptides and their interactions with biological systems is a vast and complex field. The scientific community has extensively studied individual amino acids like L-proline and L-tyrosine, as well as various dipeptides and larger protein structures. For instance, studies on cyclo(l-Pro-l-Tyr), a cyclic dipeptide, have explored its potential as a tyrosinase inhibitor nih.gov. Similarly, the mechanisms of enzymes that act on proline-containing peptides, such as post-proline cleaving enzymes, are well-documented mdpi.com.

However, the specific tripeptide L-prolyl-L-tyrosyl-L-tyrosine has not been the subject of published research that would allow for a detailed discussion of its:

Enzyme-Substrate/Inhibitor Relationships: No studies were found that investigated the inhibitory effects of L-prolyl-L-tyrosyl-L-tyrosine on tyrosinase, its degradation by peptidases or proteases, or its potential role as a substrate or regulator for tyrosyl-tRNA synthetases.

Receptor Binding and Signaling Pathway Modulation: There is a lack of data concerning the binding of L-prolyl-L-tyrosyl-L-tyrosine to specific receptors and any subsequent modulation of intracellular signaling pathways in non-human cell lines.

Without dedicated in vitro and non-human systems research on L-prolyl-L-tyrosyl-L-tyrosine, any attempt to generate the requested article would involve speculation and extrapolation from unrelated compounds, which would violate the core instruction to provide scientifically accurate and specific content.

Therefore, it is not possible to generate the English article focusing solely on the chemical compound “L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-” as per the provided outline and instructions. Further experimental research on this specific tripeptide is required for such an article to be written.

Molecular Interactions and Mechanistic Biochemistry in Vitro and Non Human Systems

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids, Lipids)

The unique sequence of L-proline followed by two L-tyrosine residues dictates the nature of the tripeptide's interactions with various biological macromolecules. The rigid structure of proline combined with the amphipathic and reactive nature of the two tyrosine residues allows for a range of molecular contacts.

Mechanism of Binding to Specific Proteins

While direct studies on the binding of L-prolyl-L-tyrosyl-L-tyrosine to specific proteins are not extensively documented, the well-established roles of its constituent amino acids, particularly tyrosine, in molecular recognition provide significant insights. Tyrosine is a versatile residue in protein binding sites due to its ability to form a variety of interactions. nih.gov Its phenolic side chain is both hydrophobic and capable of forming hydrogen bonds, as well as cation-π interactions. nih.gov

In synthetic binding proteins, tyrosine residues have been shown to be dominant in mediating molecular contacts and contribute significantly to the buried surface area at protein-protein interfaces. nih.gov This suggests that the two tyrosine residues in L-prolyl-L-tyrosyl-L-tyrosine could facilitate its binding to proteins through a combination of hydrophobic and hydrogen bonding interactions with a diverse range of amino acid side chains on a target protein.

Furthermore, studies on other proline-containing motifs, such as the Tyr-Pro-Pro-Trp sequence in thrombin, indicate that such sequences can play a critical role in defining the specificity of protein-protein interactions by influencing the accessibility of the active site. nih.gov The proline residue in L-prolyl-L-tyrosyl-L-tyrosine likely introduces a conformational rigidity to the peptide backbone, which can contribute to the specificity of its binding by restricting the peptide's conformational freedom and pre-organizing the tyrosine residues for optimal interaction with a binding partner.

Table 1: Potential Interactions of L-prolyl-L-tyrosyl-L-tyrosine with Proteins

Amino Acid ResiduePotential Type of InteractionReference
L-ProlineConformational rigidity, influencing backbone structure wikipedia.org
L-Tyrosine (1)Hydrophobic interactions, Hydrogen bonding, Cation-π interactions nih.gov
L-Tyrosine (2)Hydrophobic interactions, Hydrogen bonding, Cation-π interactions nih.gov

Membrane Interactions and Permeability Mechanisms (In Vitro Models)

The interaction of L-prolyl-L-tyrosyl-L-tyrosine with lipid membranes is largely governed by the hydrophobic and amphipathic nature of its tyrosine residues. While the peptide as a whole has polar characteristics due to its peptide bonds and terminal groups, the two bulky, aromatic tyrosine side chains can facilitate its interaction with the hydrophobic core of lipid bilayers.

Studies on other tyrosine-containing peptides provide a model for this interaction. For instance, the N-terminal tyrosine residue of the antimicrobial peptide Plantaricin149a has been shown to be crucial for its binding to model membranes, particularly at the lipid-aqueous interface. nih.gov This suggests that the tyrosyl residues of L-prolyl-L-tyrosyl-L-tyrosine could anchor the peptide to the membrane surface. The hydroxyl group of tyrosine, while polar, can also participate in hydrogen bonding with the phosphate (B84403) head groups of phospholipids.

Cellular Uptake Mechanisms and Intracellular Fate in Non-Human Models (e.g., CHO cells)

Research utilizing Chinese Hamster Ovary (CHO) cells has provided significant insights into the cellular uptake of peptides containing the L-prolyl-L-tyrosine motif. A study comparing the supplementation of different L-tyrosine-containing dipeptides in CHO cell cultures producing IgG1 antibodies found that L-prolyl-L-tyrosine (PY) uniquely influenced cellular metabolism. nih.govnih.gov

The addition of PY led to a significant increase in the uptake of tyrosine, which in turn maximized the related catabolic activity. nih.gov This enhanced metabolic activity resulted in a notable increase in intracellular ATP formation, which was approximately four times higher than in control samples. nih.gov This suggests the existence of an efficient transport mechanism for Pro-Tyr dipeptides in CHO cells. These dipeptides are taken up by the cells and then cleaved intracellularly, releasing the constituent amino acids to be used in anabolic and catabolic pathways. nih.gov

Further evidence for a specific transport system for peptides containing a Tyr-Pro sequence comes from studies in mouse erythrocytes. These cells exhibit a saturable uptake system for the tetrapeptide Tyr-MIF-1 (Tyr-Pro-Leu-Gly-amide), which can be inhibited by other Tyr-Pro containing peptides. nih.gov The transport was found to be temperature-dependent and did not rely on sodium, potassium, or glucose. nih.gov The peptide is internalized intact, followed by intracellular degradation. nih.gov

Table 2: Effects of L-prolyl-L-tyrosine (PY) Supplementation on CHO Cells

ParameterObservationReference
Tyrosine UptakeSignificantly amplified nih.gov
Catabolic ActivityMaximized nih.gov
ATP FormationApproximately four-fold increase nih.gov
Cell GrowthReduced viable cell density nih.gov
L-glutamine UsageIncreased nih.gov

Antimicrobial Activity Studies in Non-Human Pathogen Models

The potential antimicrobial properties of peptides containing proline and tyrosine residues have been investigated in various non-human pathogen models. While direct studies on L-prolyl-L-tyrosyl-L-tyrosine are limited, research on related compounds suggests a plausible antimicrobial effect.

A cyclic dipeptide, cyclo(L-Tyr-L-Pro), isolated from the marine fungus Penicillium chrysogenum, has demonstrated significant activity in inhibiting the formation of biofilms by the opportunistic pathogen Pseudomonas aeruginosa. mdpi.com Biofilm formation is a key virulence factor for many pathogenic bacteria, and its inhibition is a major target for novel antimicrobial agents.

Furthermore, cationic surfactants derived from L-tyrosine esters have been shown to possess antibacterial activity, particularly against Gram-positive bacteria. chemicalbook.com Their mechanism of action is believed to involve the disruption of the bacterial cell membrane's topology, leading to depolarization and cell lysis. chemicalbook.com This membrane-disrupting activity is a common feature of many antimicrobial peptides. mdpi.com The presence of two tyrosine residues in L-prolyl-L-tyrosyl-L-tyrosine could potentially confer similar membrane-destabilizing properties.

Table 3: Antimicrobial-Related Activity of Proline-Tyrosine Containing Peptides

Peptide/CompoundPathogen ModelObserved EffectReference
Cyclo(L-Tyr-L-Pro)Pseudomonas aeruginosaInhibition of biofilm formation mdpi.com
L-Tyrosine estersGram-positive bacteriaAntibacterial activity chemicalbook.com

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the Pro-Tyr-Tyr peptide, docking simulations can help identify potential protein targets and elucidate the key interactions driving the binding affinity.

While specific docking studies for the linear Pro-Tyr-Tyr tripeptide are not extensively documented, research on related proline- and tyrosine-containing peptides provides significant insights. The proline residue is known to introduce conformational rigidity into the peptide backbone, which can be crucial for proper positioning within a receptor's binding pocket. The aromatic side chains of the two tyrosine residues can participate in a variety of interactions, including hydrophobic contacts, pi-stacking, and hydrogen bonding via their hydroxyl groups.

Studies involving the docking of other peptides to their receptors highlight the types of interactions the Tyr and Pro residues in Pro-Tyr-Tyr might engage in. For example, in silico analyses of peptide-protein interactions frequently show that tyrosine residues contribute significantly to binding energy through interactions with both hydrophobic and polar residues in the target's binding site. nih.gov Molecular docking of cyclic dipeptides like cyclo(L-prolyl-L-tyrosine) has been used to screen for potential protein targets, such as quorum sensing receptors in bacteria. researchgate.net Furthermore, studies on the endothelin receptor have shown that a specific tyrosine residue (Tyr-129) is critical for peptide ligand affinity and selectivity. nih.gov These findings suggest that the tyrosine residues in Pro-Tyr-Tyr are likely key determinants for its binding to potential biological targets.

Table 1: Potential Interacting Residues and Interaction Types for Tyr- and Pro-Containing Peptides in a Binding Site

Interacting Residue in TargetAmino Acid in PeptidePredominant Interaction TypeReference
Phenylalanine, Isoleucine, Tryptophan, MethionineTyrosineHydrophobic, van der Waals nih.gov
ProlineTyrosineHydrophobic nih.gov
Glutamine, Serine, HistidineTyrosinePolar, Hydrogen Bonding nih.gov
ProlineProlineBackbone Conformation/Positioning

This interactive table is based on findings from related peptide docking studies. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For Pro-Tyr-Tyr, MD simulations can reveal its conformational flexibility, solvent interactions, and the stability of its structure.

The two tyrosine residues contribute their own dynamic properties. Their bulky phenolic side chains can undergo rotations, influencing how the peptide presents its binding interface to potential partners. nih.gov MD simulations of tyrosine-containing peptides in solution have shown that the tyrosine side chain can engage in fast, localized reorientations that are shielded from solvent friction, while the global motion of the peptide is more restricted. nih.gov In different environments, the tyrosine side chains can interact with each other or with the proline ring, leading to specific folded conformations. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Hartree-Fock and post-Hartree-Fock methods, are employed to investigate the electronic properties of molecules. These methods provide information on orbital energies, charge distribution, and chemical reactivity.

For a peptide like Pro-Tyr-Tyr, the primary sites of chemical reactivity are associated with the functional groups and the aromatic rings. The electron-rich phenol (B47542) side chains of the tyrosine residues make them susceptible to oxidation. rsc.org Quantum chemical studies on L-tyrosine itself have calculated key molecular descriptors related to its reactivity. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

In the context of Pro-Tyr-Tyr, the two tyrosine residues would be the main contributors to the peptide's HOMO, making them potential sites for electron donation in redox reactions or electrophilic attack. nih.gov The amide bonds of the peptide backbone are also reactive sites, susceptible to hydrolysis, which can be studied using quantum mechanical models.

Ab Initio and Density Functional Theory (DFT) Studies of Peptide Conformations

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to predict molecular structures and energies with high accuracy. DFT, in particular, is widely used for studying peptides due to its favorable balance of accuracy and computational cost.

DFT studies on L-tyrosine have provided detailed information on its geometry, vibrational frequencies, and electronic properties in both its canonical and zwitterionic forms. nih.govnih.govresearchgate.net These calculations can be extended to the Pro-Tyr-Tyr tripeptide to explore its potential low-energy conformations. Such studies can precisely model the geometry of the proline ring, the cis/trans isomerization of the Tyr-Pro peptide bond, and the rotational preferences (rotamers) of the tyrosine side chains. nih.gov

Energy calculations on tetrapeptides containing Tyr-Pro segments have demonstrated a strong preference for specific rotameric states of the tyrosine side chain, an effect that is even more pronounced when the Tyr-Pro bond is in the cis form. nih.gov DFT calculations can quantify the energetic differences between these conformations, helping to build a comprehensive picture of the peptide's conformational landscape. This information is crucial for understanding how the peptide might adapt its shape upon binding to a receptor.

Table 2: Calculated Molecular Properties for L-Tyrosine via DFT

Molecular PropertyCalculated Value (eV)SignificanceReference
HOMO Energy (EHOMO)-5.73Relates to electron-donating ability nih.gov
LUMO Energy (ELUMO)-0.99Relates to electron-accepting ability nih.gov
HOMO-LUMO Gap (Eg)4.74Index of chemical reactivity and stability nih.gov
Ionization Potential (IP)6.43Energy required to remove an electron nih.gov
Electron Affinity (EA)1.57Energy released upon gaining an electron nih.gov

This interactive table presents DFT-calculated values for key molecular properties of L-Tyrosine, a constituent of the tripeptide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For peptides, QSAR models often use descriptors derived from the amino acid sequence to predict activity. nih.gov

A theoretical QSAR model for a series of peptides including Pro-Tyr-Tyr would involve calculating various physicochemical descriptors for each amino acid. nih.gov For proline and tyrosine, these descriptors would quantify properties like hydrophobicity, size, and electronic characteristics. The unique properties of proline (e.g., its rigidity) and tyrosine (e.g., its aromaticity and hydrogen-bonding capacity) are captured by specific numerical values. For instance, multivariate QSAR approaches use principal component analysis on a matrix of physicochemical properties to derive "z-scales" (z1, z2, z3) that describe each amino acid. nih.gov

By correlating these descriptors with a measured biological activity (e.g., receptor binding affinity, enzyme inhibition) across a library of related peptides, a predictive model can be built. researchgate.net For example, QSAR studies on ACE-inhibitory dipeptides have suggested that the presence of a C-terminal tyrosine residue favors activity. researchgate.net Although a specific QSAR model for Pro-Tyr-Tyr is not available, the principles of QSAR could be used to theoretically predict its activity or to guide the modification of its sequence to enhance a desired biological effect.

Table 3: Example Amino Acid Descriptors (z-scales) for QSAR Modeling

Amino Acidz1 (Hydrophobicity)z2 (Steric Properties/Size)z3 (Electronic Properties)Reference
Proline (Pro)-1.120.442.14 nih.gov
Tyrosine (Tyr)-1.07-0.44-0.57 nih.gov

This interactive table shows z-scale values which are used as numerical descriptors in peptide QSAR studies. nih.gov

De Novo Peptide Design Principles Guided by Computational Data

De novo peptide design involves creating new peptide sequences with novel or enhanced functions. Computational data, such as that derived from the methods described above, provides the foundational principles for this design process.

Information about the Pro-Tyr-Tyr peptide can guide the design of new molecules. For example:

Target-Specific Binding: If molecular docking predicts that Pro-Tyr-Tyr binds to a specific receptor, its sequence can be modified to improve this interaction. For instance, one of the tyrosine residues could be replaced with tryptophan to enhance pi-stacking interactions, or the proline could be replaced with a different constrained amino acid to alter the backbone conformation for a better fit. nih.gov

Modulating Stability: MD simulations might reveal instabilities in the peptide's structure. This information can be used to design a more stable analog, for example, by creating a cyclic version of the peptide to reduce conformational entropy or by replacing a residue to promote a stable secondary structure. nih.gov

Enhancing Activity: Quantum chemical calculations and QSAR models can predict how changes in the electronic structure will affect activity. nih.gov If the electron-donating capacity of the tyrosine residues is found to be crucial for an antioxidant effect, new peptides could be designed with similar or enhanced electronic properties. nih.gov

Computational design principles allow for the creation of vast virtual libraries of peptides based on the Pro-Tyr-Tyr scaffold, which can then be screened in silico for desired properties before undertaking costly chemical synthesis and experimental testing. nih.govnih.gov

Chromatographic Techniques for Purity and Identity

Chromatographic techniques are powerful tools for the separation and analysis of peptides. mtoz-biolabs.com High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, while its coupling with Mass Spectrometry (LC-MS) provides a dual approach for both separation and mass-based identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for determining the purity of peptides. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for peptide analysis, separating molecules based on their hydrophobicity. mtoz-biolabs.com The development of an effective HPLC method for L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- would involve the optimization of several key parameters to achieve adequate resolution of the main peptide peak from any potential impurities, such as truncated or modified sequences.

A typical RP-HPLC method for a peptide like L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- would employ a C18 stationary phase, which consists of silica particles bonded with 18-carbon alkyl chains, providing a hydrophobic surface for interaction. The mobile phase generally consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724), with an ion-pairing agent such as trifluoroacetic acid (TFA) added to both solvents. TFA serves to sharpen peaks and improve resolution by forming ion pairs with the peptide.

The separation is achieved by running a gradient of the organic solvent, which gradually increases in concentration. This causes peptides to elute from the column in order of increasing hydrophobicity. mtoz-biolabs.com The eluted peptide is then detected by its absorbance of ultraviolet (UV) light, typically at a wavelength of 220 nm, which corresponds to the peptide bond.

Table 1: Example of HPLC Method Parameters for L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- Analysis

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Column Temperature | 25 °C |

This table represents a typical starting point for method development and would require optimization for the specific peptide and impurity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the characterization and quantification of peptides like L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-. After separation by the LC system, the peptide is introduced into the mass spectrometer.

Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the molecule to be ionized into the gas phase with minimal fragmentation. currenta.de The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ionized peptide. This provides a highly specific method for confirming the identity of the peptide by its molecular weight.

For quantification, a known amount of a stable isotope-labeled version of the peptide can be used as an internal standard to improve the accuracy and reproducibility of the measurement. LC-MS can also be used to detect and identify impurities, even at very low levels.

Table 2: Illustrative LC-MS Parameters for L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-

Parameter Setting
LC System UPLC/HPLC
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Range (m/z) 100 - 1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V

| Source Temperature | 120 °C |

These parameters are illustrative and would be optimized for the specific instrument and peptide.

Advanced Mass Spectrometry for Comprehensive Structural Elucidation

Mass spectrometry is a cornerstone for the structural elucidation of molecules. currenta.de For peptides, advanced MS techniques provide detailed information about the amino acid sequence and any modifications.

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of a peptide. In an MS/MS experiment, the ionized peptide of interest (the precursor ion) is selected and then fragmented in the gas phase, typically through collision with an inert gas in a process called collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.

The fragmentation of peptides in CID typically occurs at the peptide bonds, leading to the formation of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. This fragmentation analysis provides a high degree of confidence in the identity of the peptide.

Table 3: Predicted MS/MS Fragmentation Ions for L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-

Ion Type Sequence Calculated m/z
b1 Pro 98.06
b2 Pro-Tyr 261.12
y1 Tyr 182.08

This table shows a simplified prediction of the major fragment ions. The actual spectrum may contain other ion types.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). youtube.com This level of mass accuracy allows for the confident determination of the elemental composition of a molecule. currenta.de For L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-, HRMS can be used to confirm its molecular formula (C₂₃H₂₇N₃O₆) by comparing the experimentally measured mass with the calculated theoretical mass.

The high resolving power of HRMS also enables the separation of ions with very similar m/z values, which can be crucial for distinguishing the peptide from closely related impurities. youtube.com This capability is particularly important in complex samples where multiple components may be present.

Table 4: HRMS Data for L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-

Parameter Value
Molecular Formula C₂₃H₂₇N₃O₆
Calculated Monoisotopic Mass 441.18998
Measured Mass (Example) 441.19012

| Mass Accuracy (Example) | 0.3 ppm |

The measured mass and mass accuracy are hypothetical examples to illustrate the precision of HRMS.

Electrophoretic Techniques for Purity and Charge Analysis

Electrophoretic techniques separate molecules based on their migration in an electric field. mdpi.com These methods are particularly useful for analyzing the purity and charge heterogeneity of peptides.

Capillary Electrophoresis (CE) is a high-resolution technique that is well-suited for the analysis of polar compounds like peptides. nih.gov In CE, the separation is based on the electrophoretic mobility of the analytes, which is influenced by their charge, size, and shape. mtoz-biolabs.com This provides a separation mechanism that is orthogonal to RP-HPLC, meaning it separates molecules based on different physicochemical principles. nih.gov Therefore, CE can be a valuable complementary technique to HPLC for purity analysis, potentially resolving impurities that are not separated by HPLC.

Table 5: General Capillary Electrophoresis Parameters for Peptide Analysis

Parameter Condition
Capillary Fused Silica, 50 µm i.d., 50 cm length
Background Electrolyte 50 mM Phosphate (B84403) Buffer, pH 2.5
Applied Voltage 20 kV
Injection Hydrodynamic (Pressure)
Detection UV at 200 nm

| Temperature | 25 °C |

These are general parameters and would be optimized for the specific peptide.

An in-depth examination of the tripeptide L-Prolyl-L-tyrosyl-L-tyrosine necessitates the development of robust analytical methodologies. This article explores key strategies and validation processes crucial for the research-grade analysis of this specific compound, focusing on chemical derivatization, bioassay development, and comprehensive method validation.

Derivatization, Modification, and Analogue Design for Research Purposes

Site-Specific Chemical Modifications (e.g., Labeling, Conjugation for Research Tools)

Site-specific modification of the Pro-Tyr-Tyr peptide is crucial for developing research tools to track its localization, quantify its binding, and understand its mechanism of action. The two tyrosine residues are primary targets for such modifications due to the reactivity of their phenolic side chains. nih.govnih.gov These residues are generally less abundant on the surface of larger proteins, making them attractive targets for achieving regioselective modifications. nih.gov

A variety of bioconjugation techniques can be applied to the tyrosine residues:

Enzymatic Modification : Enzymes like tyrosinase can be used to oxidize the tyrosine residues to ortho-quinones. nih.gov These reactive intermediates can then be coupled to other molecules, including proteins or peptides containing cysteine residues, forming stable covalent bonds. nih.gov This method allows for the creation of peptide chimeras under mild, aerobic conditions. nih.gov Another enzymatic approach involves tubulin tyrosine ligase (TTL), which can attach tyrosine or its derivatives to a specific recognition tag fused to a protein, enabling site-specific conjugation. creative-biolabs.com

Click Chemistry and Bioorthogonal Labeling : The tyrosine side chain can be functionalized to participate in bioorthogonal reactions. nih.gov For instance, photoredox catalysis can be used to install a bioorthogonal formyl group onto a tyrosine residue, which can then be selectively coupled with other molecules. princeton.edu This "native-to-bioorthogonal" transformation allows for the attachment of fluorescent probes or other tags without genetic engineering. princeton.edu Techniques like the tyrosine click reaction, using reagents such as N-methylated luminol (B1675438) derivatives, can selectively modify surface-exposed tyrosine residues. nih.gov

Oxidative Coupling : Besides enzymatic methods, chemical reagents can induce tyrosine modifications. Reagents like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) react effectively with tyrosine residues and can be used to label and quantify conformational changes in proteins. nih.govarizona.edu This method provides a chemical "fingerprint" that can distinguish between different structural states. nih.gov

These modifications enable the attachment of various labels, such as fluorescent dyes for imaging, radioactive isotopes for binding assays, or affinity tags for pull-down experiments, transforming the simple peptide into a versatile research tool. nih.govresearchgate.net

Table 1: Site-Specific Modification Strategies for Pro-Tyr-Tyr

Modification Strategy Target Residue(s) Reagent/Method Example Purpose/Application
Enzymatic Conjugation Tyrosine Tyrosinase + Cysteine-containing molecule Creating peptide-protein conjugates. nih.gov
Bioorthogonal Labeling Tyrosine Photoredox catalysis + Formyl group installation Attaching fluorescent probes for imaging. princeton.edu
Tyrosine Click Reaction Tyrosine N-methylated luminol derivative (HRP-catalyzed) Site-selective labeling of exposed tyrosines. nih.gov
PTAD Conjugation Tyrosine 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) Probing peptide conformation and accessibility. nih.govarizona.edu

Incorporation of Unnatural Amino Acids to Modulate Properties

The incorporation of unnatural amino acids (UAAs) into the Pro-Tyr-Tyr sequence is a powerful strategy to modulate its biological and physicochemical properties. nih.govmdpi.com UAAs can introduce novel chemical functionalities, alter peptide conformation, and enhance stability against enzymatic degradation. google.comnih.gov For a short peptide like Pro-Tyr-Tyr, UAAs are typically incorporated during chemical synthesis, most commonly via solid-phase peptide synthesis (SPPS), which allows for precise, site-specific placement. google.com

Key applications of UAA incorporation in Pro-Tyr-Tyr include:

Enhanced Stability : Replacing L-amino acids with their D-isomers at one or more positions can render the peptide resistant to proteolysis.

Conformational Control : Introducing sterically hindered UAAs, such as α-aminoisobutyric acid (Aib), can restrict the peptide's conformational flexibility, helping to lock it into a bioactive shape. nih.gov

Probing Interactions : Substituting a natural residue with a UAA that has altered electronic or steric properties can help elucidate key interactions with a biological target. For example, replacing a tyrosine with a fluorinated tyrosine analogue can be used to study cation-π interactions. nih.gov

Introducing Chemical Handles : UAAs containing bioorthogonal groups like azides, alkynes, or ketones can be incorporated. nih.gov These handles allow for subsequent, highly specific chemical modifications, such as the attachment of drugs or imaging agents, using reactions like click chemistry.

Table 2: Examples of Unnatural Amino Acid Incorporation in Pro-Tyr-Tyr

Position of Substitution Unnatural Amino Acid Example Purpose of Modification
Proline D-Proline Increase proteolytic stability, alter backbone turn.
Tyrosine 3-Fluoro-L-Tyrosine Probe electronic interactions at a binding site. nih.gov
Tyrosine p-Azido-L-phenylalanine (AzF) Introduce a bioorthogonal handle for click chemistry. nih.gov
Any α-aminoisobutyric acid (Aib) Induce conformational constraint. nih.gov

Peptide Cyclization Strategies for Enhanced Stability or Receptor Selectivity

Linear peptides like Pro-Tyr-Tyr are often susceptible to rapid degradation by proteases and can adopt multiple conformations in solution, which can lead to low receptor affinity and selectivity. Cyclization is a widely used strategy to overcome these limitations by constraining the peptide into a more stable and biologically active conformation. uni-kiel.de The process involves forming a covalent bond between two points in the peptide sequence. nih.gov

For Pro-Tyr-Tyr, several cyclization strategies can be envisioned:

Head-to-Tail Cyclization : The N-terminal proline can be linked to the C-terminal tyrosine via an amide bond. This is a common strategy, though it can be challenging for short peptides due to entropic factors. uni-kiel.de

Sidechain-to-Sidechain Cyclization : The two tyrosine side chains can be linked together. This can be achieved through various chemical reactions, such as forming an ether bridge or using oxidation-induced cross-linking. researchgate.netqyaobio.com

Sidechain-to-Terminus Cyclization : The side chain of one of the tyrosine residues can be linked to either the N-terminus or the C-terminus.

The chemistry used for cyclization is diverse and includes lactamization (amide bond formation), thioether formation (requiring the introduction of cysteine and a suitable electrophile), and triazole formation via azide-alkyne cycloaddition ("click chemistry"). nih.govqyaobio.comrsc.org By locking the peptide into a specific three-dimensional structure, cyclization can significantly enhance binding affinity and selectivity for a particular receptor target. nih.gov

Table 3: Potential Cyclization Strategies for Pro-Tyr-Tyr Analogues

Cyclization Type Linkage Chemistry Potential Connection Points Key Benefit
Head-to-Tail Lactamization (Amide bond) N-terminal Proline to C-terminal Tyrosine Global conformational constraint. uni-kiel.de
Sidechain-to-Sidechain Ether or C-N bond formation Tyrosine-1 side chain to Tyrosine-2 side chain Stabilizes local secondary structure. nih.govresearchgate.net
Sidechain-to-Tail Lactamization (Amide bond) Tyrosine side chain to C-terminal carboxyl group Creates a macrocycle with a specific turn. nih.gov
"Click" Cyclization Triazole Formation Introduced Azide and Alkyne UAAs High efficiency and orthogonality. uni-kiel.de

PEGylation and Other Conjugations for Improved Solubility and Stability in Research Assays

The physicochemical properties of peptides, such as solubility and stability, are critical for their use in research assays. L-Tyrosine has limited solubility in aqueous solutions at neutral pH, which can be a challenge when working with tyrosine-rich peptides like Pro-Tyr-Tyr. evonik.com

PEGylation : The conjugation of polyethylene (B3416737) glycol (PEG) chains to a peptide is a well-established method to improve its pharmacological and experimental properties. nih.gov PEGylation increases the hydrodynamic radius of the peptide, which can enhance its stability and solubility in aqueous buffers. nih.gov For Pro-Tyr-Tyr, PEG could be attached at the N-terminus or via the side chains of the tyrosine residues. Site-specific PEGylation is preferred to produce a homogeneous product with predictable properties. nih.gov

Dipeptide Conjugation : Studies have shown that the solubility of L-tyrosine can be dramatically increased by supplying it in the form of a dipeptide, such as Glycyl-L-Tyrosine or L-Prolyl-L-Tyrosine. evonik.comnih.gov This principle can be applied to improve the handling of Pro-Tyr-Tyr in concentrated stock solutions for cell culture media or other assays by ensuring the key amino acid components remain soluble. For instance, L-prolyl-L-tyrosine (PY) was found to significantly increase tyrosine uptake and subsequent ATP formation in CHO cells compared to other tyrosine-containing dipeptides. nih.gov

Other Conjugations : Other molecules can be conjugated to the peptide to improve its properties. For example, attaching hydrophilic moieties can enhance water solubility, while conjugating lipids (lipidation) can be used to increase membrane permeability in cell-based assays.

Design of Conformationally Restricted Analogues for SAR Studies

Structure-activity relationship (SAR) studies aim to define the relationship between a molecule's chemical structure and its biological activity. For flexible peptides like Pro-Tyr-Tyr, a key goal of SAR is to identify the specific three-dimensional conformation (the "bioactive conformation") that is responsible for its interaction with a biological target. Designing conformationally restricted analogues is a primary method for achieving this.

Strategies for creating these analogues include:

Cyclization : As detailed in section 7.3, cyclization is a powerful tool for restricting conformational freedom. uni-kiel.denih.gov By synthesizing a series of cyclic analogues with different ring sizes and linkage points, researchers can probe which conformations lead to the highest activity.

Incorporation of Constraining Amino Acids : Introducing specific natural or unnatural amino acids can limit bond rotation and induce specific secondary structures. Proline itself is a turn-inducing residue. Incorporating N-methylated amino acids or pseudoprolines can further rigidify the peptide backbone. uni-kiel.de

Site-Selective Analogues : Creating analogues where specific functional groups are modified or removed helps to map the pharmacophore. For example, in Pro-Tyr-Tyr, modifying the hydroxyl groups of the tyrosines or the pyrrolidine (B122466) ring of proline can reveal their importance for activity. Site-selective cAMP analogs have been used to create tools for controlling cancer cell growth by targeting specific binding sites. nih.gov

By comparing the biological activity of these rigid analogues, researchers can build a model of the required conformation for optimal interaction with a receptor or enzyme.

Synthesis of Isotopic Analogues for Mechanistic Studies

Isotopic analogues of Pro-Tyr-Tyr are invaluable tools for detailed mechanistic and structural studies. In these analogues, one or more atoms are replaced with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). core.ac.uk These labeled peptides are chemically identical to the unlabeled version but can be distinguished using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. genscript.com

Key applications include:

NMR Spectroscopy : The incorporation of ¹³C and ¹⁵N labels is essential for modern biomolecular NMR studies. genscript.com For a peptide like Pro-Tyr-Tyr, uniform or residue-specific labeling (e.g., synthesizing the peptide with ¹³C/¹⁵N-labeled tyrosine) can help simplify complex spectra and enable the determination of its three-dimensional structure in solution. nih.gov

Mass Spectrometry : Peptides labeled with stable isotopes are widely used as internal standards in quantitative proteomics and metabolomics. core.ac.uk A known amount of an isotopically labeled Pro-Tyr-Tyr analogue can be added to a biological sample, allowing for precise quantification of the unlabeled, endogenous peptide by comparing their signal intensities in the mass spectrometer.

Mechanistic Studies : Isotopic labeling can be used to trace the metabolic fate of the peptide in cells or in vivo. nih.gov By tracking the appearance of labeled fragments, researchers can identify cleavage sites and characterize the peptide's degradation pathway. For example, studies on neurotensin (B549771) hydrolysis have focused on the Pro-Tyr peptide bond. researchgate.net The synthesis of advanced metabolic precursors allows for the in-situ generation of isotopically labeled amino acids like tyrosine for incorporation into proteins during expression. nih.gov

The synthesis of these analogues is typically achieved via SPPS using commercially available isotopically labeled amino acids. nih.govnih.gov

Biosynthesis, Biodegradation, and Natural Systems Role Non Human Focus

Identification and Characterization in Natural Sources (Non-Human Organisms, Microorganisms, Plants)

Direct isolation of the free tripeptide L-prolyl-L-tyrosyl-L-tyrosine from non-human organisms is not prominently reported. However, the Pro-Tyr-Tyr sequence is a recognized component of larger, bioactive peptides, particularly in microorganisms. The most notable examples are microginins, a class of linear peptides produced by cyanobacteria.

Microginins are a family of enzyme-inhibiting peptides synthesized by cyanobacteria, such as Microcystis aeruginosa. nih.gov These compounds are characterized by a unique non-proteinogenic amino acid at one end and often feature two tyrosine residues at the other. nih.gov For instance, microginin T1 and T2, isolated from water bloom material, were identified as having the sequence Ala-Pro-Tyr-Tyr, differing by a chlorination on an N-terminal group. mdpi.com The presence of the Pro-Tyr-Tyr motif in these microbial secondary metabolites underscores its natural occurrence as part of a larger, functional molecule.

In addition to microbial sources, peptide sequences containing Pro-Tyr-Tyr have been noted in protein sequence databases derived from various organisms, such as the bacterium Paenibacillus popilliae. google.com Furthermore, a closely related tetrapeptide, Tyr-Pro-Tyr-Tyr, known as casoxin (B10318) B, has been identified in bovine kappa-casein, a major milk protein. researchgate.netnih.gov

Table 1: Identification of Peptides Containing or Related to the Pro-Tyr-Tyr Sequence in Natural Sources

Peptide SequenceParent Molecule/ClassNatural Source OrganismReference
Ala-Pro-Tyr-TyrMicroginin T1/T2Cyanobacteria (e.g., Microcystis aeruginosa) mdpi.com
Tyr-Pro-Tyr-TyrCasoxin B (from κ-Casein)Bovine (Bos taurus) researchgate.netnih.gov
...Pro-Tyr-Tyr...Protein SequencePaenibacillus popilliae (Bacterium) google.com

Elucidation of Enzymatic Biosynthetic Pathways in Microorganisms or Plants

The enzymatic synthesis of a peptide like L-prolyl-L-tyrosyl-L-tyrosine in microorganisms or plants can occur via two primary routes: non-ribosomal peptide synthesis or the cleavage of a larger ribosomally-synthesized protein.

Non-Ribosomal Peptide Synthesis (NRPS): This is a common pathway for the production of specialized peptide secondary metabolites in bacteria and fungi. The microginins, which contain the Ala-Pro-Tyr-Tyr sequence, are known to be synthesized by large, multi-enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs). nih.gov In this process, each amino acid is sequentially activated and attached to the growing peptide chain. An NRPS complex is modular, with each module responsible for incorporating one specific amino acid. A hypothetical NRPS for L-prolyl-L-tyrosyl-L-tyrosine would consist of three modules, each selecting its respective amino acid (proline, then tyrosine, then another tyrosine) and catalyzing the formation of the peptide bonds.

Ribosomal Synthesis and Proteolytic Cleavage: Larger proteins containing the Pro-Tyr-Tyr sequence, such as casein in milk, are synthesized through the standard process of gene transcription and translation by ribosomes. wur.nl The peptide sequence is encoded within the precursor protein's messenger RNA (mRNA). Following protein synthesis, specific proteases can cleave the large protein, releasing smaller peptide fragments. For example, peptides like Tyr-Pro-Tyr-Tyr are released from casein during enzymatic hydrolysis, such as digestion or food fermentation by lactic acid bacteria. nih.govmedcraveonline.com

The biosynthesis of the peptide is fundamentally dependent on the availability of its constituent amino acids, L-proline and L-tyrosine, which are produced through well-defined metabolic pathways in both plants and microorganisms. scispace.comresearchgate.net

Table 2: Key Enzymes in the Biosynthesis of Precursor Amino Acids

Amino AcidKey Biosynthetic Enzyme(s)PathwayOrganism Group
L-ProlinePyrroline-5-carboxylate (P5C) synthase; P5C reductaseGlutamate PathwayPlants, Microorganisms
L-TyrosineChorismate mutase; Prephenate dehydrogenase (TyrA)Shikimate PathwayPlants, Microorganisms

Mechanisms of Biodegradation by Enzymes or Microorganisms

The breakdown of L-prolyl-L-tyrosyl-L-tyrosine would be accomplished by peptidases, which are enzymes that hydrolyze peptide bonds. The specific bonds within this tripeptide (Pro-Tyr and Tyr-Tyr) are targets for several types of proteases.

The N-terminal Pro-Tyr bond is a substrate for prolinases (or prolyl aminopeptidases), which specifically cleave the peptide bond at the carboxyl side of a proline residue at the N-terminus of a peptide. The Tyr-Tyr bond, which links two aromatic amino acids, is a prime target for chymotrypsin-like serine proteases, which preferentially cleave peptide bonds adjacent to large hydrophobic residues like tyrosine. researchgate.net

Microorganisms produce a vast array of intracellular and extracellular peptidases to break down proteins and peptides for nutritional purposes. For instance, the proteolytic systems of lactic acid bacteria are known to include various dipeptidases, tripeptidases, and endopeptidases capable of degrading casein-derived peptides. medcraveonline.com Once the tripeptide is broken down into its individual amino acids, L-proline and L-tyrosine are catabolized through their respective degradation pathways, eventually feeding into central metabolism. nih.govresearchgate.net

Table 3: Relevant Enzyme Classes for the Biodegradation of L-prolyl-L-tyrosyl-L-tyrosine

Enzyme ClassTypical Cleavage SiteRelevance to Pro-Tyr-Tyr
Prolinases (Prolyl aminopeptidases)Cleaves the Pro-X bond at the N-terminusDegrades the Pro-Tyr bond
Chymotrypsin-like ProteasesCleaves after aromatic amino acids (Tyr, Phe, Trp)Degrades the Tyr-Tyr bond
General AminopeptidasesSequentially cleaves amino acids from the N-terminusCan degrade the entire peptide
General CarboxypeptidasesSequentially cleaves amino acids from the C-terminusCan degrade the entire peptide

Ecological Roles and Biological Functions in Non-Human Organisms

The ecological function of the L-prolyl-L-tyrosyl-L-tyrosine sequence is best inferred from the role of the parent molecules in which it is found.

In cyanobacteria, the production of microginins containing the Pro-Tyr-Tyr motif is likely related to chemical defense or competition. nih.gov These secondary metabolites are known enzyme inhibitors and can possess allelopathic properties, suppressing the growth of competing microorganisms or deterring grazers. nih.govmdpi.com Therefore, in this context, the peptide sequence contributes to a molecule that mediates ecological interactions.

In the case of casein from bovine milk, the primary biological function of the parent protein is to provide nutrition, including essential amino acids, to the newborn calf. The release of bioactive peptides like the related Tyr-Pro-Tyr-Tyr is a secondary consequence of digestion. While these peptides may have biological effects on the consuming organism, the sequence itself does not serve an independent ecological role for the cow that produces it.

Q & A

Q. What is the structural basis of L-proline's role in stabilizing protein conformations?

L-Proline’s cyclic pyrrolidine ring introduces rigidity into peptide chains, restricting backbone flexibility and influencing secondary structures like β-turns and collagen triple helices. Its imino group reduces hydrogen-bonding capacity, promoting unique conformational stability in proteins such as collagen . Structural studies using X-ray crystallography and NMR spectroscopy are critical for analyzing these effects.

Q. How is L-proline biosynthesized, and what experimental methods validate its metabolic pathways?

L-Proline is synthesized from glutamic acid via Δ¹-pyrroline-5-carboxylate (P5C) synthase and reductase. Isotopic labeling (e.g., ¹³C-glutamate) combined with LC-MS or GC-MS tracks flux through this pathway in cell cultures . Knockout models of P5CS genes in plants and animals further confirm enzymatic roles .

Q. What methodologies are used to study L-proline's role in collagen synthesis?

Radiolabeled proline (³H/¹⁴C) incorporation assays quantify collagen production in fibroblast cultures. Inhibition studies using cis-4-hydroxy-L-proline, a competitive antagonist, disrupt collagen folding and validate proline’s structural necessity .

Advanced Research Questions

Q. How does glucose availability regulate L-proline metabolism in Trypanosoma brucei?

In glucose-rich conditions, procyclic trypanosomes prioritize glucose catabolism, suppressing L-proline uptake and oxidation. Glucose depletion upregulates L-proline transport (~3-fold) and proline dehydrogenase (PRODH) activity (~2-fold), shifting metabolic flux toward succinate and ATP production. NMR-based ¹³C-tracing and RNAi silencing of succinate dehydrogenase (SDH) reveal pathway dynamics .

Q. What challenges exist in identifying L-proline transporters in trypanosomatids?

Trypanosoma brucei lacks characterized proline-specific transporters, though kinetic assays (Km = 19 µM) and competition studies suggest a high-affinity, energy-dependent system. Genome-wide screens of 46 putative amino acid transporter genes (TbAAT1–17) using RNAi or heterologous expression in Xenopus oocytes are ongoing .

Q. How can L-proline act as a green catalyst in urea synthesis?

L-Proline facilitates one-pot synthesis of unsymmetrical ureas via hydrogen-bonding interactions between its carboxyl group and substrates. Reactions in toluene at 100°C yield >90% products (e.g., diphenylurea), validated by ¹H-NMR and HPLC. This method avoids toxic solvents, aligning with green chemistry principles .

Q. What experimental approaches resolve contradictions in L-proline's neuroprotective effects?

Murine spatial memory studies use Morris water maze tests with proline supplementation (2–10 mg/kg), showing improved retention. Contradictory results may arise from dosage variances or blood-brain barrier permeability; microdialysis coupled with LC-MS quantifies cerebral proline levels to clarify mechanisms .

Methodological Considerations

Q. How are kinetic parameters of L-proline transport determined in Trypanosoma cruzi?

Short-term (30-second) uptake assays with ³H-L-proline at varying concentrations (0.1–2 mM) identify two transport systems:

SystemKm (µM)Vmax (pmol/min/10⁷ cells)Substrates
A31012Pro, Ala, Met
B136065Pro, Ala, Cys
Inhibitors like oligomycin (ATP synthase) and rotenone (ETC complex I) differentiate H⁺-dependent vs. ion motive mechanisms .

Q. What techniques analyze L-proline-derived peptides like L-prolyl-L-tyrosyl-L-tyrosyl?

Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection ensures sequence fidelity. MALDI-TOF MS and circular dichroism (CD) spectroscopy confirm molecular weight and secondary structures. Functional assays (e.g., receptor binding) use fluorescence polarization .

Q. How is L-proline catabolism linked to redox balance in plants under stress?

Under drought, proline accumulation (via P5CS) acts as an osmolyte and reactive oxygen species (ROS) scavenger. CRISPR-Cas9 knockout of ProDH in Arabidopsis increases ROS sensitivity, while exogenous proline application (10 mM) rescues viability. Redox status is quantified via glutathione (GSH/GSSG) ratios .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of L-proline in cancer progression?

Proline supplementation (5 mM) may enhance tumor growth by fueling collagen synthesis or inhibit metastasis via ROS scavenging, depending on cell type. Dual RNA-seq and metabolomics (e.g., tracing ¹⁵N-proline) in 3D tumor spheroids clarify context-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.